3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
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Overview
Description
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol . It is characterized by the presence of a pyridazine ring fused to a benzoic acid moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with a suitable diketone to form the pyridazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol group, altering the compound’s properties.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
Scientific Research Applications
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid is unique due to its specific combination of a pyridazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1087379-58-5 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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